molecular formula C12H8BrN3O3 B5168768 5-bromo-N-(4-nitrophenyl)nicotinamide

5-bromo-N-(4-nitrophenyl)nicotinamide

Cat. No. B5168768
M. Wt: 322.11 g/mol
InChI Key: BKJJXWSDOQNYCR-UHFFFAOYSA-N
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Description

5-bromo-N-(4-nitrophenyl)nicotinamide, also known as BNPN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the inhibition of NAD+-dependent deacetylases such as SIRT1 and SIRT2. These enzymes are involved in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. 5-bromo-N-(4-nitrophenyl)nicotinamide binds to the catalytic domain of these enzymes, preventing their activity and leading to the accumulation of acetylated proteins. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
Biochemical and Physiological Effects
5-bromo-N-(4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. 5-bromo-N-(4-nitrophenyl)nicotinamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. These effects are thought to be mediated through the inhibition of NAD+-dependent deacetylases and the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.

Advantages and Limitations for Lab Experiments

5-bromo-N-(4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for NAD+-dependent deacetylases. However, 5-bromo-N-(4-nitrophenyl)nicotinamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the use of 5-bromo-N-(4-nitrophenyl)nicotinamide in scientific research. One potential application is in the development of cancer therapies. 5-bromo-N-(4-nitrophenyl)nicotinamide has been shown to induce apoptosis in cancer cells and could be used as a potential chemotherapeutic agent. Another potential application is in the treatment of neurodegenerative diseases. 5-bromo-N-(4-nitrophenyl)nicotinamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. Further research is needed to determine the potential clinical applications of 5-bromo-N-(4-nitrophenyl)nicotinamide in these areas. Additionally, the development of more soluble and stable derivatives of 5-bromo-N-(4-nitrophenyl)nicotinamide could expand its use in various assays.

Synthesis Methods

The synthesis of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the reaction between 5-bromo-2-chloronicotinic acid and 4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-bromo-N-(4-nitrophenyl)nicotinamide as a yellow solid. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

5-bromo-N-(4-nitrophenyl)nicotinamide has been widely used in scientific research as a tool for studying the function of nicotinamide derivatives in biological systems. It has been shown to have potential applications in cancer research, neurodegenerative diseases, and inflammation. 5-bromo-N-(4-nitrophenyl)nicotinamide has been reported to inhibit the activity of NAD+-dependent deacetylases, which are involved in the regulation of gene expression and cellular metabolism. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.

properties

IUPAC Name

5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(4-2-10)16(18)19/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJJXWSDOQNYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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